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molecular formula C8H10N4O B8430884 4-Acetyl-pyridinesemicarbazone

4-Acetyl-pyridinesemicarbazone

Cat. No. B8430884
M. Wt: 178.19 g/mol
InChI Key: XVCBYYCNEQFDPN-UHFFFAOYSA-N
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Patent
US04833242

Procedure details

16.8 g of 4-acetylpyridine semicarbazone was added to 47 ml of thionyl chloride under ice-cooling, and, after allowing to warm to room temperature, the mixture was stirred for 1 hour. 200 ml of chloroform was added to the reaction mixture, and the resulting mixture was added dropwise to an aqueous solution of sodium carbonate cooled with ice. The chloroform layer was separated, washed with water, dried and concentrated to obtain 3.4 g of 4-(1,2,3-thiadiazol-4-yl)pyridine. Melting point: 121°-123° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][NH:10]C(N)=O)([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[S:14](Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl>[S:14]1[CH:2]=[C:1]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:9]=[N:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)(C1=CC=NC=C1)=NNC(=O)N
Name
Quantity
47 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1N=NC(=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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